1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine
Description
1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (CAS: 1015845-99-4) is a pyrazole derivative characterized by a branched alkyl substituent (1-ethylpropyl) at the N1 position, a methyl group at C3, and an amine at C5. The 1-ethylpropyl group confers unique steric and electronic properties, influencing solubility, reactivity, and biological activity .
Properties
IUPAC Name |
5-methyl-2-pentan-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-9(10)6-7(3)11-12/h6,8H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCXTVZKWPDDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650928 | |
| Record name | 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-99-4 | |
| Record name | 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, also known as Pendimethalin, is the plant cell division process. It acts as a selective herbicide, primarily affecting annual grasses and common weeds in cereals, fruits, and vegetables.
Mode of Action
Pendimethalin inhibits cell division by binding to tubulin, a protein that forms the microtubules. Microtubules are essential for cell division and the growth of plants. By binding to tubulin, Pendimethalin prevents the formation of microtubules, thereby stopping cell division and plant growth.
Biochemical Pathways
The biochemical pathway affected by Pendimethalin involves the biotransformation of the compound in the liver. The transformation steps include the oxidation of the alkyl side-chains (methyl and/or 1-ethylpropyl group), which results in hydroxyl and/or carboxyl groups, reduction of one or two nitro groups to amine groups, and cyclization to a benzimidazole heterocycle.
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), orally administered Pendimethalin is more than 57% absorbed from the gastrointestinal tract and rapidly excreted, independent of dose level. About 70% of the radioactivity is excreted in the feces and about 20% in the urine within 24 hours post-treatment. After 96 hours, the residual radioactivity in the soft tissues accounted for 0.2% of the radioactive dose.
Result of Action
The result of Pendimethalin’s action is the inhibition of plant growth. By preventing cell division, Pendimethalin stops the growth of the plant, effectively controlling the population of unwanted weeds in the treated area.
Action Environment
The action of Pendimethalin can be influenced by various environmental factors. For instance, the presence of other chemicals in the soil can affect the absorption and effectiveness of Pendimethalin. Additionally, the pH level of the soil can also impact the stability and efficacy of Pendimethalin. Therefore, it is crucial to consider these factors when using Pendimethalin for weed control.
Biological Activity
1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings, methodologies, and results.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃N₃
- Molecular Weight : 163.22 g/mol
Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrazole compounds against different cancer cell lines. The findings indicated that certain derivatives showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting promising anticancer potential for this compound .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.08 |
| Other Pyrazole Derivative | MCF-7 | 0.07 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. One notable mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, comparable to standard anti-inflammatory drugs .
| Activity Type | Measurement | Result |
|---|---|---|
| TNF-α Inhibition | % Inhibition at 10 µM | 76% |
| IL-6 Inhibition | % Inhibition at 10 µM | 86% |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been investigated. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using standard assays against various strains, showing notable inhibition zones .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Case Study 1: Anticancer Evaluation
A series of experiments were conducted to evaluate the anticancer effects of this compound on MCF-7 cell lines. The compound was administered at varying concentrations, and cell viability was measured using the MTT assay. Results showed a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
Case Study 2: Inhibition of COX Enzymes
Another study focused on the anti-inflammatory activity of this compound through COX enzyme inhibition assays. The results indicated that it effectively inhibited COX enzymes with an IC50 value comparable to established anti-inflammatory drugs, supporting its use in treating inflammatory conditions.
Scientific Research Applications
Medicinal Chemistry
1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is being explored for its potential as a bioactive compound. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.
- Anticancer Activity : Research indicates that various pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its structural properties allow it to participate in various chemical reactions, including:
- Multicomponent Reactions (MCRs) : MCRs involving pyrazole derivatives have been utilized to synthesize novel compounds with enhanced biological activities. The efficiency of these reactions makes them valuable in drug discovery processes .
The biological implications of this compound are significant:
- Cytotoxicity Studies : Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines, demonstrating its potential as an anticancer agent. The evaluation typically involves assays such as the Brine-Shrimp Lethality Assay to determine the toxicity levels .
Case Studies
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Alkyl vs. Aryl Groups: The 1-ethylpropyl group in the target compound enhances lipophilicity compared to aryl substituents (e.g., 4-methoxybenzyl or chlorophenyl), which may improve membrane permeability in biological systems .
Synthetic Accessibility :
- Branched alkyl groups (e.g., 1-ethylpropyl) may require specialized alkylation conditions, while aryl substituents are often introduced via Suzuki coupling or nucleophilic substitution .
- Regioselective synthesis is critical; for example, 3-methyl-1H-pyrazol-5-amine derivatives react preferentially at the endocyclic nitrogen with sulfonyl chlorides .
Pharmacological and Industrial Relevance
- Fluorinated analogs (e.g., 3-fluorobenzyl) are valuable in PET tracer development due to fluorine's isotopic properties .
Safety Profiles :
- Chlorinated derivatives (e.g., 2-chlorobenzyl) require stringent safety protocols, as indicated by GHS-compliant data sheets .
Preparation Methods
Pyrazole Core Construction
Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine core
The pyrazole core with a methyl group at position 3 and an amine at position 5 can be synthesized by cyclocondensation of an appropriately substituted hydrazine with a 1,3-dicarbonyl compound. For example, hydrazine derivatives can react with methyl-substituted 1,3-diketones to yield 3-methylpyrazoles bearing an amine substituent at C5.
Introduction of the 1-Ethylpropyl Group at N1
Step 2: N-Alkylation
The N1-position alkylation with a 1-ethylpropyl group is typically achieved via nucleophilic substitution reactions. The pyrazole nitrogen (N1) is alkylated using 1-ethylpropyl halides (e.g., bromide or chloride) under basic conditions. This step requires careful control to avoid over-alkylation or alkylation at other nucleophilic sites.
-
Regioselectivity challenges in N-alkylation are well-documented; thus, protection-deprotection strategies or selective catalysts may be employed to enhance selectivity.
Purification and Yield Optimization
Purification typically involves extraction, washing with aqueous solutions (e.g., sodium bicarbonate), and chromatographic techniques such as flash chromatography to isolate the pure compound.
Reaction conditions such as solvent choice (ethanol, ethyl acetate), temperature (reflux or controlled cooling), and reaction time (several hours) are optimized to maximize yield and purity.
Representative Data Table of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|---|
| Pyrazole ring formation | Cyclocondensation | Hydrazine derivative + 1,3-dicarbonyl compound, reflux in ethanol or suitable solvent | Forms 3-methyl-1H-pyrazol-5-amine core | 65–80 |
| N1-Alkylation | Nucleophilic substitution | 1-ethylpropyl halide, base (e.g., KOH or NaH), solvent (DMF, ethanol), room temp to reflux | Requires regioselectivity control | 60–75 |
| Purification | Extraction and chromatography | Solvent extraction (diethyl ether, ethyl acetate), silica gel flash chromatography | Removes impurities, isolates product | — |
Research Findings and Industrial Considerations
Regioselectivity: The N-alkylation step is critical due to possible alkylation at multiple nitrogen sites. Literature emphasizes the need for selective conditions or protecting groups to achieve high regioselectivity.
Solvent and Reagent Choice: Avoidance of toxic solvents like pyridine is preferred in industrial settings. Alternative solvents such as ethanol or ethyl acetate are commonly used to improve safety and environmental profiles.
Reaction Monitoring: Techniques such as IR spectroscopy and chromatography are employed to monitor reaction progress and confirm product formation.
Yield and Scalability: Industrial processes optimize temperature, solvent volumes, and reagent stoichiometry to maximize yield and facilitate scale-up. For example, controlled cooling and acid-base workups improve crystallization and isolation of the final product.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine?
Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with ketones under acidic/basic conditions. For example, intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride are generated via cyclization, formylation, oxidation, and acylation (4 steps) . Scale-up routes prioritize pyrazole framework construction using phosphorous oxychloride (POCl₃) at 120°C for cyclization . Key steps:
- Cyclization : Use of POCl₃ or H₂SO₄ to form pyrazole rings.
- Acylation : Reaction with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dry dichloromethane with triethylamine (TEA) .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) yields high-purity products (>97%) .
Q. How is the compound characterized structurally?
Methodological Answer: Combined spectroscopic and analytical techniques are employed:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., δ 5.18 ppm for pyrazole protons, δ 55.9 ppm for methoxy carbons) .
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3250 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 437.41 for nitro-substituted derivatives) .
- Elemental Analysis : Validates purity (e.g., C-57.66%, H-4.38% for C₂₁H₁₉N₅O₆) .
Advanced Research Questions
Q. How do substituents (e.g., ethylpropyl vs. methyl) influence biological activity?
Methodological Answer: Substituents modulate pharmacokinetics and target interactions. Comparative studies show:
| Substituent | Biological Activity | Mechanism | Source |
|---|---|---|---|
| Propyl (C₃H₇) | Enhanced lipophilicity | Improved membrane permeability | |
| Cyclopropyl | Antimicrobial activity | Disruption of bacterial membranes | |
| 4-Methoxybenzyl | Anti-inflammatory | COX-2 inhibition |
Q. Experimental Design :
- In vitro assays : MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus .
- Docking studies : Pyrazole derivatives targeting enzyme active sites (e.g., COX-2) .
Q. How to resolve contradictions in reported bioactivity data for pyrazole analogs?
Methodological Answer: Contradictions arise from variable assay conditions or substituent stereochemistry. Mitigation strategies:
- Standardized Assays : Use identical bacterial strains (e.g., ATCC 25922) and solvent controls (DMSO ≤1% v/v) .
- Structure-Activity Relationship (SAR) Analysis : Compare logP values and electronic effects (Hammett constants) .
- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers .
Example : Anti-inflammatory activity of 4-(4-Fluorophenyl)-3-propyl derivatives varies due to electron-withdrawing vs. donating groups .
Q. What computational methods are used to predict reaction pathways for pyrazole derivatives?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search methods optimize synthetic routes:
- Reaction Design : ICReDD’s workflow combines computational screening (e.g., Gibbs free energy of intermediates) with experimental validation .
- Software : Gaussian 09 for transition state analysis; AutoDock Vina for binding affinity predictions .
- Case Study : POCl₃-mediated cyclization energy barriers correlate with reaction yields (R² = 0.89) .
Data Contradiction Analysis
Q. Why do NMR spectra of similar pyrazole derivatives show variability in NH₂ proton signals?
Methodological Answer: Variability arises from tautomerism or solvent effects. Best practices:
Q. How to address discrepancies in antimicrobial activity between in vitro and in vivo models?
Methodological Answer: Discrepancies stem from bioavailability or metabolic degradation. Solutions:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance stability .
- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylated propyl chains) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
